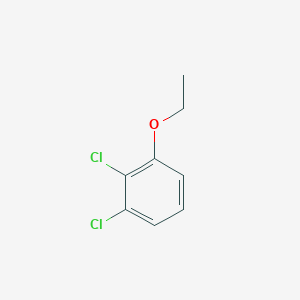
1,2-Dichloro-3-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-ethoxybenzene is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to an ethyl ether group. This compound is part of the broader class of ethers, which are known for their relatively low reactivity and utility in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-ethoxybenzene can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 2,3-dichlorophenol with an ethyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Acid-Catalyzed Dehydration: Another method involves the acid-catalyzed dehydration of 2,3-dichlorophenol with ethanol.
Industrial Production Methods
Industrial production of this compound often employs the Williamson Ether Synthesis due to its efficiency and relatively mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-ethoxybenzene undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: HBr, HI, H2SO4
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Substituted ethers and phenols
Scientific Research Applications
1,2-Dichloro-3-ethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-ethoxybenzene involves its interaction with various molecular targets:
Comparison with Similar Compounds
1,2-Dichloro-3-ethoxybenzene can be compared with other similar compounds such as:
- 2,4-Dichlorophenylethyl ether
- 2,3-Dichlorophenylmethyl ether
- 2,3-Dichlorophenylpropyl ether
Uniqueness
The unique positioning of the chlorine atoms on the phenyl ring in this compound imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific binding affinities in biological systems .
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,2-dichloro-3-ethoxybenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 |
InChI Key |
AZEDTVCUFIKLGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















